N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide
Description
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide is an organic compound belonging to the class of benzoxazole derivatives.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-11(15-18-12-7-5-6-8-13(12)22-15)9-17-14(19)10-23(20,21)16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYLBWBWMYXZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CS(=O)(=O)C(C)(C)C)C1=NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as FeCl3, with toluene as a solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole ring can be functionalized with different substituents. Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as FeCl3, and specific temperature and pressure conditions to optimize the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-tert-butylsulfonylacetamide can be compared with other benzoxazole derivatives such as:
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
2-cyclic amine-1,3-benzoxazoles: Studied for their cytotoxic effects on cancer cells.
Chlorzoxazone: A muscle relaxant with a benzoxazole core structure
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